
2-(4-Bromophenyl)-1,3-dioxane
Overview
Description
2-(4-Bromophenyl)-1,3-dioxane is a six-membered heterocyclic compound containing two oxygen atoms in the 1,3-positions and a 4-bromophenyl substituent at the 2-position. Its molecular formula is C₁₀H₁₁BrO₂, with an average molecular mass of 243.100 g/mol and a monoisotopic mass of 241.994242 g/mol . The compound is also identified by alternative names, including 4-bromobenzaldehyde propylidene acetal and ChemSpider ID 9250792 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1,3-dioxane typically involves the reaction of 4-bromophenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxane ring. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1,3-dioxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The dioxane ring can be oxidized under specific conditions to form corresponding dioxane derivatives.
Reduction Reactions: The bromophenyl group can be reduced to form phenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted dioxanes with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include oxidized dioxane derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Products include reduced phenyl derivatives with the bromine atom replaced by hydrogen.
Scientific Research Applications
2-(4-Bromophenyl)-1,3-dioxane is a ketal compound with a variety of applications in organic synthesis, acting as a protective group for carbonyls and as an intermediate in chemical reactions . Additionally, this type of compound has insecticidal and anti-foaming properties .
Synthesis and Material Science Applications
- Synthesis : this compound can be synthesized through the reaction of 2,2-bis(hydroxymethyl)butyric acid and 4-bromobenzaldehyde in cyclohexane, N,N-dimethylformamide, and p-toluene sulfonic acid .
- Building Block : It is used as a building block in the synthesis of protected benzaldehyde C-nucleosides and their phosphoramidite building blocks .
Medicinal Chemistry Applications
- Antibacterial Activity : Derivatives of bromophenyl compounds, such as N-(4-bromophenyl)furan-2-carboxamide, have shown antibacterial activity against NDM-producing bacteria like Acinetobacter baumannii .
- Triazole Derivatives : 1,2,4-triazoles bearing a bromo diphenylsulfone moiety have demonstrated antibacterial activity against S. aureus, B. cereus, E. coli, Enterobacter cloacae, Acinetobacter baumannii, and P. aeruginosa .
Applications in Synthesis
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, leading to biological effects. The dioxane ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Structural and Conformational Comparisons
1,3-Oxathiane and 1,3-Dithiane Derivatives
- 1,3-Oxathiane (oxygen and sulfur in the 1,3-positions) and 1,3-dithiane (two sulfur atoms) exhibit distinct conformational behaviors compared to 1,3-dioxane. Studies show that 1,3-oxathiane derivatives have higher A-values (steric parameters) than 1,3-dioxane and dithiane analogs, indicating greater conformational strain due to the mixed heteroatom arrangement .
- Example : The diastereoisomeric equilibria of methyl-substituted 1,3-oxathiane derivatives (e.g., compound 23 in ) demonstrate how sulfur’s larger atomic radius and polarizability influence ring puckering and stability compared to oxygen in 1,3-dioxanes .
4-((4-Bromobenzyl)oxy)-2-phenyl-1,3-dioxane
- This derivative features a benzyloxy group at the 4-position and a phenyl group at the 2-position, differing from 2-(4-bromophenyl)-1,3-dioxane’s simpler substituent.
- NMR Data : The ¹H NMR spectrum of 4-((4-bromobenzyl)oxy)-2-phenyl-1,3-dioxane shows distinct shifts at δ 5.19 ppm (benzyloxy CH₂) and δ 7.57–7.28 ppm (aromatic protons), contrasting with the simpler aromatic pattern of this compound .
Spirocyclic Dioxane Derivatives
- Compounds like 5,5-bis(bromomethyl)-2-(3′-nitrophenyl)-1,3-dioxane () highlight the versatility of 1,3-dioxane scaffolds in forming spirocyclic structures.
Alkylation and Deprotection
- 2,5,5-Trimethyl-2-(3-bromopropyl)-1,3-dioxane () demonstrates the use of 1,3-dioxanes as protective groups. Its reaction with THP ethers under acidic conditions yields hydroxybutyl-dithiane derivatives, showcasing a strategy applicable to this compound for prodrug synthesis .
Antimicrobial Activity
- Cyclohexane-1,3-dione Derivatives : The compound 2-(1-(4-bromophenyl)-3-oxo-3-diphenylpropyl)-5,5-dimethylcyclohexane-1,3-dione () exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that the 4-bromophenyl group enhances bioactivity in six-membered heterocycles .
- N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine (): This oxazole derivative with a 4-bromophenylsulfonyl group shows potent activity against Enterococcus faecium biofilms, indicating that sulfonyl groups may amplify antimicrobial effects compared to simple dioxane frameworks .
Receptor Agonist Activity
- Pyridazin-3(2H)-one Derivatives: Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () act as FPR2 agonists, illustrating how 4-bromophenyl substituents can modulate receptor binding in non-dioxane heterocycles .
Tabulated Comparison of Key Compounds
Biological Activity
2-(4-Bromophenyl)-1,3-dioxane is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound, with the chemical formula C₁₈H₁₄BrO₂, features a dioxane ring structure that is substituted with a bromophenyl group. This configuration is critical for its biological interactions.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- DNA Interaction : Similar compounds have been shown to interact with DNA, potentially leading to DNA strand breaks and inhibiting cellular proliferation. This interaction is often mediated through topoisomerase inhibition, which disrupts DNA replication and transcription .
- Antimicrobial Activity : Compounds with similar structures have exhibited antimicrobial properties. The dioxane moiety may enhance the lipophilicity of the compound, allowing better membrane penetration and increased efficacy against microbial cells .
- Cell Signaling Pathways : The compound may influence various signaling pathways involved in cell growth and apoptosis. For instance, it could modulate pathways like MAPK or PI3K/Akt, which are crucial in cancer biology .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against certain cancer cell lines. This could be due to its ability to induce apoptosis or inhibit cell cycle progression .
- Antimicrobial Effects : Similar derivatives have demonstrated significant antimicrobial activity against a range of pathogens, indicating potential for development as an antimicrobial agent .
Case Studies
Several case studies provide insight into the practical applications and effectiveness of this compound:
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial properties of various dioxane derivatives, including this compound. The results indicated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections.
- Antitumor Activity Assessment :
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structure Type | Antimicrobial Activity | Antitumor Activity |
---|---|---|---|
This compound | Dioxane derivative | Yes | Yes |
4-Bromobenzaldehyde | Aldehyde | Moderate | Low |
2-Phenylthiazole | Thiazole derivative | Yes | Moderate |
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 2-(4-Bromophenyl)-1,3-dioxane in academic laboratory settings?
The synthesis of 1,3-dioxane derivatives typically involves acid-catalyzed cyclization of diols with aldehydes or ketones. For this compound, a plausible route (analogous to methods for 2-(4-Methoxyphenyl)-1,3-dioxane) would involve reacting 1,3-propanediol with 4-bromobenzaldehyde in the presence of a Brønsted acid catalyst (e.g., HSO) or Lewis acids like BF-EtO. Reaction conditions (e.g., solvent, temperature, stoichiometry) must be optimized to favor cyclization over polymerization. For example, using anhydrous conditions at 60–80°C in toluene may yield the product with >70% purity after column chromatography .
Q. How can researchers characterize this compound using spectroscopic methods?
Key characterization techniques include:
- H/C NMR : The dioxane ring protons (C1 and C3) typically resonate as a multiplet at δ 3.8–4.2 ppm, while aromatic protons from the 4-bromophenyl group appear as a doublet near δ 7.5–7.7 ppm. The acetal carbon (C2) is observed at δ 95–100 ppm in C NMR .
- GC/MS : Molecular ion peaks (M) at m/z 229 (CHBrO) confirm the molecular weight. Fragmentation patterns may include loss of Br (Δ m/z = 79) or the dioxane ring .
Q. What safety precautions are critical when handling this compound?
While specific toxicity data for this compound are limited, structurally similar 1,3-dioxanes may release formaldehyde under acidic or thermal conditions. Standard precautions include:
- Use of fume hoods and personal protective equipment (gloves, goggles).
- Avoidance of strong acids/bases to prevent ring-opening reactions.
- Storage in inert atmospheres (argon) to minimize degradation .
Advanced Research Questions
Q. How can crystallographic refinement resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (via the SHELX suite) enables precise determination of bond lengths, angles, and ring puckering. For example:
- Bond length analysis : The C-O bonds in the dioxane ring typically range from 1.41–1.44 Å, while the C-Br bond length is ~1.89 Å. Discrepancies >0.02 Å may indicate disorder or anisotropic thermal motion .
- Hydrogen placement : H-atoms are refined using riding models (C–H = 0.95–1.0 Å) with isotropic displacement parameters (U = 1.2×U of parent C-atoms) .
Q. What computational methods validate the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict:
- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability against electrophilic attack.
- Electrostatic potential maps : Highlight electron-deficient regions (e.g., Br-substituted phenyl ring) for nucleophilic substitution reactions .
Q. How do reaction conditions influence the regioselectivity of this compound in further functionalization?
The bromine atom on the phenyl ring directs electrophilic substitution (e.g., Suzuki coupling) to the para position. Key factors include:
- Catalyst choice : Pd(PPh) for cross-coupling with arylboronic acids.
- Solvent effects : Polar aprotic solvents (DMF, THF) enhance reaction rates.
- Temperature : 80–100°C optimizes yields while minimizing side reactions (e.g., debromination) .
Q. Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?
Variations in melting points (e.g., 85–90°C vs. 92–95°C) may arise from:
- Purity differences : Recrystallization solvents (hexane vs. ethyl acetate) affect crystal packing.
- Polymorphism : SC-XRD can identify distinct crystalline phases. Spectral inconsistencies (e.g., NMR shifts) require validation via high-resolution techniques (500 MHz NMR) and spiking experiments with authentic standards .
Q. Methodological Optimization
Q. What strategies improve the yield of this compound in scalable syntheses?
- Dean-Stark traps : Remove water during cyclization to shift equilibrium toward product formation.
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes at 100°C.
- Catalyst screening : Brønsted acidic ionic liquids (e.g., [BMIM][HSO]) enhance yields to >85% .
Q. Applications in Academic Research
Q. How is this compound utilized as a building block in medicinal chemistry?
The bromine atom serves as a handle for cross-coupling reactions to generate analogs for:
Properties
IUPAC Name |
2-(4-bromophenyl)-1,3-dioxane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10H,1,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXWGZTXWOBGOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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